molecular formula C14H21NO2S B369166 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine CAS No. 690643-34-6

1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine

Cat. No.: B369166
CAS No.: 690643-34-6
M. Wt: 267.39g/mol
InChI Key: SZDHODJWXBCEKM-UHFFFAOYSA-N
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Description

1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine is a chemical compound with the molecular formula C15H21NO4S It is known for its unique structural features, which include a pyrrolidine ring attached to a sulfonyl group and a tetramethylphenyl group

Preparation Methods

The synthesis of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,3,5,6-tetramethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylpyrrolidine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors, through its sulfonyl and pyrrolidine moieties. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidine include other sulfonylpyrrolidine derivatives with different substituents on the phenyl ring or variations in the pyrrolidine structure

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research

Properties

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-10-9-11(2)13(4)14(12(10)3)18(16,17)15-7-5-6-8-15/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDHODJWXBCEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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